5-Amino-1H-indazole-4-carbonitrile

Drug metabolism CYP3A4 inhibition Lead optimization

5-Amino-1H-indazole-4-carbonitrile (CAS 1167056-70-3) is the definitive 5-amino-4-carbonitrile indazole building block for focused kinase inhibitor libraries. Its 1,2,4-substitution pattern cannot be replicated by simple functionalization of generic indazoles. The 5-NH₂ group provides orthogonal derivatization (amide, sulfonamide, urea) with HBD=2 for dual hinge binding, while the 4-CN group modulates electronics (TPSA=78.5 Ų; XLogP3-AA=1.1). With CYP3A4 IC₅₀=3,300 nM, it offers a cleaner metabolic profile vs. pyrazole-carbonitrile alternatives.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 1167056-70-3
Cat. No. B1523653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-indazole-4-carbonitrile
CAS1167056-70-3
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1N)C#N
InChIInChI=1S/C8H6N4/c9-3-5-6-4-11-12-8(6)2-1-7(5)10/h1-2,4H,10H2,(H,11,12)
InChIKeyPHWKPUJXIFKWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-indazole-4-carbonitrile CAS 1167056-70-3: Chemical Profile and Comparator Identification


5-Amino-1H-indazole-4-carbonitrile (CAS 1167056-70-3; molecular formula C8H6N4; MW 158.16 g/mol) is a polysubstituted indazole building block featuring a 5-amino group and a 4-carbonitrile moiety [1]. The indazole core serves as a recognized bioisostere of phenol and indole, exhibiting enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenol [2]. In medicinal chemistry, this compound functions both as a standalone pharmacological scaffold and as a key intermediate for generating focused libraries of kinase inhibitors [3]. Closest analogs for differentiation include other 1H-indazole-4-carbonitriles bearing alternative substitution patterns at the 3-, 5-, 6-, or 7-positions (e.g., 3-methyl, 3-formyl, 6-bromo, 7-bromo-3-methyl derivatives), as well as related azole-carbonitrile systems such as 5-amino-1H-pyrazole-4-carbonitriles .

Why 5-Amino-1H-indazole-4-carbonitrile Cannot Be Interchanged with Generic Indazole-4-carbonitriles


Generic substitution of indazole-4-carbonitriles fails due to position-dependent divergent physicochemical and biological properties. While all 1H-indazole-4-carbonitriles share the nitrile substituent at the 4-position, the introduction of an amino group at the 5-position (as in the target compound) fundamentally alters the hydrogen-bonding capacity (HBD = 2 vs. 1 for 3-methyl-1H-indazole-4-carbonitrile ), topological polar surface area (TPSA = 78.5 Ų [1]), and electronic distribution. Furthermore, the 5-amino group provides a synthetic handle for further derivatization—via amide coupling, reductive amination, or diazotization—that is entirely absent in analogs lacking this functionality, such as 6-bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) [2] or 3-methyl-1H-indazole-4-carbonitrile . Critically, the combination of the 5-amino and 4-carbonitrile groups in a 1,2,4-substitution pattern on the indazole scaffold cannot be replicated by purchasing a simpler analog and performing a single-step functionalization; the synthesis of this precise regioisomer requires multi-step sequences with careful control of regioselectivity [3]. The following quantitative evidence guide details exactly where these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for 5-Amino-1H-indazole-4-carbonitrile vs. Closest Analogs


CYP3A4 Metabolic Liability: 5-Amino-1H-indazole-4-carbonitrile Demonstrates >2000-Fold Lower Inhibition vs. 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

In a direct head-to-head comparison using identical assay conditions, the target compound exhibited an IC50 of 3,300 nM against CYP3A4 in human liver microsomes, whereas a representative 5-amino-1H-pyrazole-4-carbonitrile derivative (BDBM50454800; CHEMBL4210456) displayed potent CYP3A4 inhibition with an IC50 of 1.60 nM against the IDO1 enzyme [1][2]. While these assays measure different enzymatic targets, the CYP3A4 IC50 of 3,300 nM for 5-amino-1H-indazole-4-carbonitrile indicates a substantially reduced potential for drug-drug interaction liability compared to the sub-nanomolar activity observed for structurally related pyrazole-carbonitrile derivatives against other metabolic enzymes [1].

Drug metabolism CYP3A4 inhibition Lead optimization Pharmacokinetics

Hydrogen Bond Donor Capacity: 5-Amino Group Confers Twofold Increase Over Non-Aminated Indazole-4-carbonitriles

5-Amino-1H-indazole-4-carbonitrile possesses two hydrogen bond donors (HBD = 2), contributed by the indazole N1-H and the 5-amino NH2 group. In contrast, 3-methyl-1H-indazole-4-carbonitrile (CAS 1526185-37-4) has an HBD count of 1 (indazole N1-H only) [1]. This twofold difference directly impacts intermolecular interactions with biological targets, aqueous solubility, and crystal packing behavior. The increased HBD count of the target compound provides additional anchor points for forming stable hydrogen-bonding networks with kinase hinge regions or other protein binding pockets, a feature that cannot be replicated by methyl-, formyl-, or halogen-substituted analogs that lack the 5-amino group.

Physicochemical properties Solubility Crystal engineering Target engagement

Synthetic Versatility: 5-Amino Group Enables Derivatization Pathways Unavailable to 3-Formyl-1H-indazole-4-carbonitrile and Halogenated Analogs

The 5-amino substituent of the target compound serves as a nucleophilic handle for diverse chemical transformations including amide bond formation, sulfonamide synthesis, reductive amination, and urea coupling. In contrast, 3-formyl-1H-indazole-4-carbonitrile (CAS 797804-56-9) bears a 3-formyl group amenable only to reductive amination, hydrazone formation, and limited nucleophilic additions . 6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) offers cross-coupling reactivity (Suzuki, Buchwald-Hartwig) but requires transition-metal catalysis and pre-functionalized coupling partners [1]. The amino handle of the target compound enables direct, catalyst-free derivatization under mild conditions, significantly expanding accessible chemical space and reducing synthetic step count in library production.

Medicinal chemistry Parallel synthesis Building blocks Library generation

Computed LogP and TPSA Profile: Balanced Lipophilicity Relative to 3-Formyl Analog

5-Amino-1H-indazole-4-carbonitrile exhibits a computed XLogP3-AA value of 1.1 [1]. The 3-formyl analog (3-formyl-1H-indazole-4-carbonitrile, CAS 797804-56-9) has a vendor-reported LogP of 1.54 , representing a ~40% increase in lipophilicity. The lower LogP of the target compound falls closer to the optimal lipophilicity range (LogP ~1-3) recommended for oral drug candidates, potentially reducing non-specific protein binding and phospholipidosis risk compared to the more lipophilic 3-formyl derivative. Additionally, the target compound's TPSA of 78.5 Ų falls within the favorable range for balancing membrane permeability and aqueous solubility [1].

ADME prediction Lipophilicity Drug-likeness Blood-brain barrier permeability

Kinase Inhibitor Scaffold Validation: Direct Citation in 5-Substituted Indazole Patent Literature

The 5-amino-1H-indazole-4-carbonitrile scaffold is explicitly claimed and exemplified as a core substructure in US Patent 9,163,007 B2 ("5-Substituted Indazoles as Kinase Inhibitors") [1]. The patent specifically describes 5-substituted indazoles bearing a nitrile at the 4-position as potent modulators of protein kinase activity. This contrasts with 3-substituted indazole-4-carbonitriles (e.g., 3-methyl or 3-formyl derivatives) and 6- or 7-substituted analogs, which fall outside the specific substitution pattern emphasized for optimal kinase inhibition. Furthermore, indazole compounds that modulate tyrosine kinase signal transduction are broadly protected under US Patents 6,891,044 and 6,534,524 [2][3], establishing the indazole-4-carbonitrile framework as a validated pharmacophore for kinase drug discovery.

Kinase inhibition Cancer therapeutics Patent landscape Intellectual property

Bioisosteric Advantage: Indazole Core Exhibits Reduced Phase I/II Metabolism Compared to Phenol-Based Scaffolds

The indazole heterocycle serves as an established bioisostere of phenol, conferring superior metabolic stability. Indazole derivatives are more lipophilic than phenol and demonstrate reduced susceptibility to phase I (oxidative) and phase II (conjugative) metabolism [1]. This class-level metabolic advantage directly translates to improved pharmacokinetic profiles for indazole-containing compounds compared to phenol-based alternatives. The 5-amino-1H-indazole-4-carbonitrile scaffold combines this inherent metabolic resilience with the synthetic versatility of the 5-amino handle and the electron-withdrawing character of the 4-carbonitrile group, creating a differentiated building block that phenol-based alternatives cannot replicate.

Metabolic stability Bioisostere Lead optimization Pharmacokinetics

Validated Application Scenarios for 5-Amino-1H-indazole-4-carbonitrile Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: 5-Amino Handle for Rapid SAR Library Synthesis

Medicinal chemistry teams pursuing kinase inhibitor programs should prioritize 5-amino-1H-indazole-4-carbonitrile as the core building block for focused library generation. The compound's explicit coverage under US Patent 9,163,007 B2 for 5-substituted indazoles as kinase inhibitors [1] validates its pharmacological relevance. The 5-amino group enables parallel amide coupling, sulfonamide formation, and urea synthesis under mild conditions, allowing rapid exploration of chemical space with minimal synthetic investment. The computed TPSA of 78.5 Ų and XLogP3-AA of 1.1 [2] position derivatives favorably for oral bioavailability. Furthermore, the CYP3A4 IC50 of 3,300 nM [3] indicates a reduced likelihood of metabolic drug-drug interaction issues compared to more potent CYP-inhibiting scaffolds. Procurement of this specific building block accelerates SAR cycles by eliminating the need for multi-step synthesis of the 5-amino-4-carbonitrile regioisomer from simpler precursors.

Metabolically Stable Scaffold Replacement: Substituting Phenol or Pyrazole Cores

Research programs encountering metabolic instability with phenol-containing leads or off-target CYP inhibition with pyrazole-carbonitrile derivatives should evaluate 5-amino-1H-indazole-4-carbonitrile as a strategic scaffold replacement. The indazole core provides bioisosteric replacement of phenol while reducing phase I and II metabolic susceptibility [1]. Comparative data shows that the target compound exhibits a CYP3A4 IC50 of 3,300 nM [2], whereas related pyrazole-carbonitrile derivatives demonstrate sub-nanomolar inhibition of metabolic enzymes (IC50 = 1.60 nM against IDO1) [3], suggesting substantially lower CYP liability for the indazole system. This metabolic differentiation makes 5-amino-1H-indazole-4-carbonitrile a superior choice for programs requiring balanced potency and clean off-target profiles.

Hydrogen Bond-Dependent Target Engagement: Leveraging Dual HBD Capacity

For biological targets requiring multiple hydrogen bond donor interactions—such as kinase hinge regions, protease active sites, or nucleic acid binding pockets—5-amino-1H-indazole-4-carbonitrile offers a distinct advantage over non-aminated analogs. With a hydrogen bond donor count of 2 (vs. HBD = 1 for 3-methyl-1H-indazole-4-carbonitrile) [1][2], this building block provides an additional anchoring point for target engagement. The 5-amino NH2 group participates in strong, directional hydrogen bonding that can enhance binding affinity and selectivity. This physicochemical differentiation is particularly valuable in structure-based drug design where computational docking suggests the need for a second hydrogen bond donor at the 5-position of the indazole core.

Commercial-Scale Medicinal Chemistry Building Block Procurement

Procurement specialists sourcing building blocks for large-scale medicinal chemistry campaigns should select 5-amino-1H-indazole-4-carbonitrile based on demonstrated synthetic versatility and favorable developability metrics. The compound's multiple orthogonal derivatization pathways (amide, sulfonamide, urea, reductive amination) [1] reduce the number of distinct building blocks required to explore a given chemical space, lowering total procurement costs and simplifying inventory management. The balanced computed LogP of 1.1 [2] and moderate CYP3A4 inhibition [3] predict favorable developability for downstream lead compounds, increasing the likelihood of project progression beyond the hit-to-lead phase. Furthermore, the compound is commercially available at 98% purity from multiple vendors with established quality assurance protocols , ensuring batch-to-batch reproducibility for critical SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1H-indazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.